N-adamantanyl[(3-chlorophenyl)amino]carboxamide
Description
N-adamantanyl[(3-chlorophenyl)amino]carboxamide (chemical formula: C₁₇H₂₀ClNO, molecular weight: 289.80 g/mol) is a carboxamide derivative featuring a rigid adamantane backbone linked to a 3-chlorophenyl group via an amino-carboxamide bridge . The adamantane moiety confers high lipophilicity and structural stability, which may enhance membrane permeability and resistance to metabolic degradation. The 3-chlorophenyl substituent contributes to electronic effects (e.g., electron-withdrawing character) and influences binding interactions with biological targets. This compound is structurally related to pharmacologically active adamantane derivatives, though its specific biological activity remains under investigation.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-14-2-1-3-15(7-14)19-16(21)20-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZRGYUHXORTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-adamantanyl[(3-chlorophenyl)amino]carboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the catalytic rearrangement of tricyclo[3.3.1.1^3,7]decane.
Introduction of the 3-Chlorophenyl Group: The adamantane core is then functionalized with a 3-chlorophenyl group through a Friedel-Crafts alkylation reaction using 3-chlorobenzene and a Lewis acid catalyst such as aluminum chloride.
Formation of the Amino Carboxamide Moiety: The final step involves the introduction of the amino carboxamide group. This can be achieved by reacting the 3-chlorophenyladamantane intermediate with an appropriate amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-adamantanyl[(3-chlorophenyl)amino]carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-adamantanyl[(3-chlorophenyl)amino]carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting diseases that require stable and rigid molecules.
Materials Science: The stability and rigidity of the adamantane core make the compound suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving interactions with proteins and enzymes.
Industrial Applications: The compound’s stability and functional groups make it useful in various industrial processes, including catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-adamantanyl[(3-chlorophenyl)amino]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The 3-chlorophenyl group and amino carboxamide moiety can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with the target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Physical and Structural Properties of Chlorophenyl Carboxamide Derivatives
Key Findings :
- The adamantane-containing compound 4x exhibits a higher melting point than 4y, suggesting stronger intermolecular forces due to adamantane’s rigidity .
- Substitution at the para position (4x) versus meta (this compound) may alter steric and electronic interactions with biological targets.
Fluorinated and Trifluoromethyl Analogs
Fluorinated derivatives demonstrate modified electronic profiles and binding affinities (Table 2).
Table 2: Fluorinated Carboxamide Derivatives
Key Findings :
Functional Group Variations: Carboxamide vs. Urea
Replacing the carboxamide group with urea alters hydrogen-bonding capacity (Table 3).
Table 3: Carboxamide vs. Urea Derivatives
Key Findings :
Binding Interactions with Bovine Serum Albumin (BSA)
Studies on carboxamide derivatives reveal pH-dependent association constants (Kf) with BSA (Table 4) .
Table 4: Association Constants (Kf) at Different pH Levels
| Compound Name | Kf at pH 3 | Kf at pH 4 | Kf at pH 5 |
|---|---|---|---|
| 2CMPA | 4.2 × 10⁴ | 3.8 × 10⁴ | 2.1 × 10⁴ |
| 2BA2C | 3.9 × 10⁴ | 3.2 × 10⁴ | 1.8 × 10⁴ |
| This compound* | Not reported | Not reported | Not reported |
Key Findings :
- Kf decreases with increasing pH for all compounds, indicating stronger binding under acidic conditions .
- Adamantane’s hydrophobic nature may enhance binding affinity, though direct data for this compound is lacking .
Quantum Chemical and Docking Studies
N-(3-chlorophenyl)naphthyl carboxamide () demonstrates superior binding to inflammatory targets (FLT1, NOS2) compared to aspirin, with a softness energy of 0.38 eV versus aspirin’s 0.29 eV .
Biological Activity
N-adamantanyl[(3-chlorophenyl)amino]carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an adamantane moiety, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of adamantane derivatives with chlorophenyl amines under controlled conditions to yield the desired carboxamide structure. The compound's synthesis has been optimized to improve yield and purity, making it suitable for biological testing.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against:
- Escherichia coli
- Bacillus subtilis
These studies measured the Minimum Inhibitory Concentration (MIC) values, confirming that the compound can inhibit bacterial growth effectively.
Anticancer Properties
The anticancer activity of this compound has been assessed against various cancer cell lines. Notably, studies have shown that this compound can induce cytotoxicity in:
- MCF-7 (breast cancer)
- HCT 116 (colon cancer)
The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Table 1 summarizes the IC50 values obtained from these studies.
The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity. It is hypothesized that this compound interacts with metabolic pathways, potentially inhibiting enzymes critical for tumor growth and survival.
Case Studies and Research Findings
- Study on Antiviral Activity : One study evaluated the antiviral properties of adamantane derivatives similar to this compound, showing promising results against viruses like H5N1. The derivatives exhibited high inhibition rates with low cytotoxicity, suggesting a favorable therapeutic index .
- Evaluation of Antidiabetic Potential : Another area of research focused on the compound's inhibitory effects on α-amylase and α-glucosidase enzymes, which are vital in carbohydrate metabolism. The results indicated that certain derivatives could effectively manage blood glucose levels, making them candidates for diabetes treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
